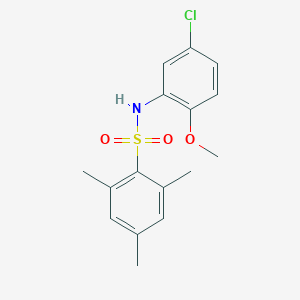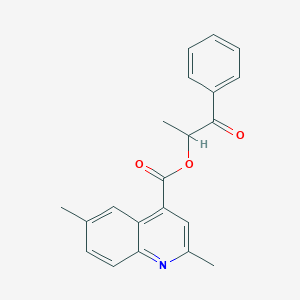
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate, also known as Q-VD-OPH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent caspase inhibitor that has been shown to have significant effects on cell death and survival.
Wirkmechanismus
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate functions as a potent caspase inhibitor by binding to the active site of caspases and preventing their activation. Caspases are key enzymes involved in programmed cell death, and their inhibition can prevent cell death and promote cell survival. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit caspases 3, 8, and 9, which are involved in different pathways of cell death.
Biochemische Und Physiologische Effekte
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to have significant effects on cell death and survival in various cell types. It has been shown to prevent apoptosis in cancer cells, protect neurons from cell death in neurodegenerative diseases, and promote cell survival in immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activation of caspase-1, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and specificity for caspases. It can be used in various cell types and animal models to study the mechanisms of cell death and survival. However, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate also has some limitations. It may have off-target effects on other enzymes and pathways, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate in scientific research. One direction is to study its effects on different types of cancer cells and its potential as a therapeutic agent for cancer. Another direction is to study its effects on neurodegenerative diseases and its potential as a neuroprotective agent. Additionally, further research is needed to understand the mechanisms of action of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate and its potential off-target effects on other enzymes and pathways.
Synthesemethoden
The synthesis of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with 1-phenylpropan-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate product, which is then treated with oxalyl chloride to obtain the final product, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been widely used in scientific research for its ability to inhibit caspases, which are key enzymes involved in programmed cell death. It has been shown to have significant effects on cell death and survival in various cell types, including cancer cells, neurons, and immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been used to study the mechanisms of cell death and survival in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Eigenschaften
CAS-Nummer |
6625-61-2 |
|---|---|
Produktname |
1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate |
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 2,6-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-9-10-19-17(11-13)18(12-14(2)22-19)21(24)25-15(3)20(23)16-7-5-4-6-8-16/h4-12,15H,1-3H3 |
InChI-Schlüssel |
ILJCFVGMRRJACE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



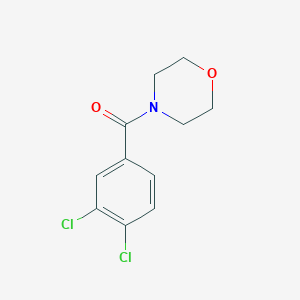
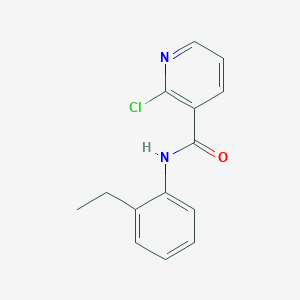
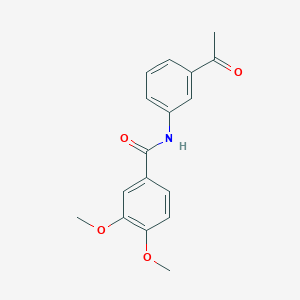
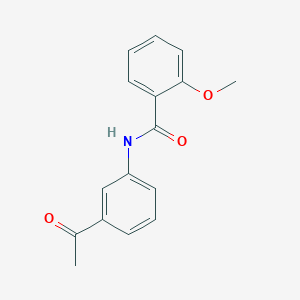
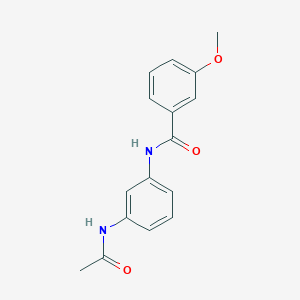
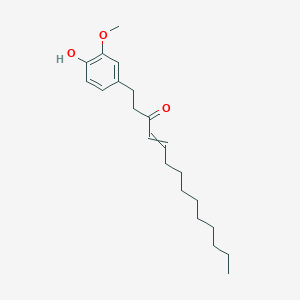

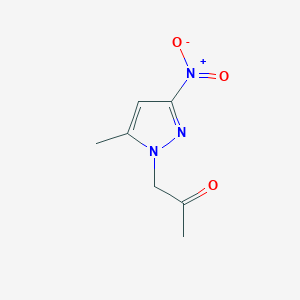
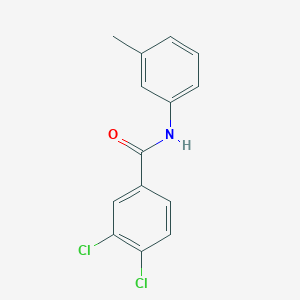
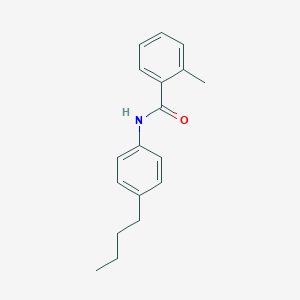
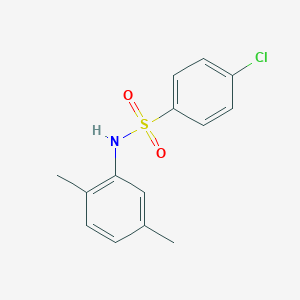
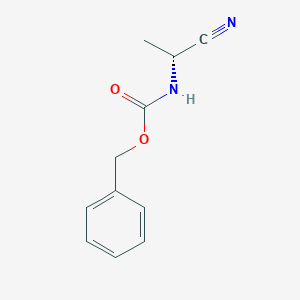
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
